molecular formula C46H74BrN3O13S B1264432 Combivent Respimat CAS No. 1031840-23-9

Combivent Respimat

カタログ番号 B1264432
CAS番号: 1031840-23-9
分子量: 989.1 g/mol
InChIキー: KVNRKLOLUZSPOE-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A combined pharmaceutical preparation of Ipratropium Bromide and Albuterol Sulfate that is used to treat the symptoms of ASTHMA and CHRONIC OBSTRUCTIVE PULMONARY DISEASE.

科学的研究の応用

1. Ventilator Circuit Adapter Integration

Combivent Respimat, a Soft Mist Inhaler (SMI), has been integrated with ventilator circuits using an adapter called RespiConnect*. This adapter, containing a self-sealing valve and safety cap, was tested for drug delivery and safety features, ensuring circuit integrity and effective aerosol drug delivery. Approximately 30% of the drug components were successfully delivered via the adapter to the endotracheal tube, maintaining ventilator circuit integrity and patient safety (Suggett & Nagel, 2017).

2. Inhaler Attribute Importance in Patients

A study quantified the relative importance of inhaler attributes in patients using this compound. The research focused on attributes like ease of inhalation and reliability, showing that performance attributes were more critical than convenience for patients. This study helps in understanding patient preferences and satisfaction related to inhaler use (Davis et al., 2017).

3. Efficiency of Drug Delivery

Research comparing the Respimat SMI and chlorofluorocarbon metered-dose inhalers (CVT-MDI) revealed that the Respimat SMI delivers drugs more efficiently to the lungs. This study evaluated the systemic exposure and lung-delivery efficiency of drugs through these inhalers, highlighting the Respimat's advantage in drug delivery to the lungs (MacGregor et al., 2011).

4. Comparative Efficacy in Drug Delivery

The comparative efficacy of Combivent inhalation in patients with chronic obstructive pulmonary disease (COPD) was studied, indicating significant improvement in lung function. This research highlights the clinical effectiveness of Combivent inhalation in managing COPD exacerbations (Ping, 2010).

5. Device Development and Performance

The development of Respimat SMI, its unique nozzle design, and the resulting soft mist with a high fine particle fraction were extensively reviewed. This inhaler represents a new category in inhaler devices, offering advantages in drug deposition in the lungs and reduced oropharyngeal deposition, beneficial for patients with asthma or COPD (Dalby et al., 2004).

6. Comparative Inhaler Efficiency

A study on lung deposition of fenoterol and flunisolide delivered through Respimat SMI versus conventional metered-dose inhalers with spacers showed that Respimat SMI achieved higher lung deposition and lower oropharyngeal deposition. This highlights its potential as an effective alternative for administering inhaled bronchodilators and corticosteroids (Newman et al., 1998).

特性

CAS番号

1031840-23-9

分子式

C46H74BrN3O13S

分子量

989.1 g/mol

IUPAC名

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;bromide

InChI

InChI=1S/C20H30NO3.2C13H21NO3.BrH.H2O4S/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;;1-5(2,3)4/h4-8,14,16-19,22H,9-13H2,1-3H3;2*4-6,12,14-17H,7-8H2,1-3H3;1H;(H2,1,2,3,4)/q+1;;;;/p-1

InChIキー

KVNRKLOLUZSPOE-UHFFFAOYSA-M

SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O.[Br-]

正規SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O.[Br-]

同義語

Albuterol Ipratropium
Albuterol Ipratropium Drug Combination
Albuterol, Ipratropium Drug Combination
albuterol-ipratropium
Albuterol-Ipratropium Drug Combination
Combination, Albuterol-Ipratropium Drug
Combination, Dey
Combivent
Combivent Respimat
Dey combination
Drug Combination, Albuterol-Ipratropium
Respimat, Combivent

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Combivent Respimat
Reactant of Route 2
Combivent Respimat
Reactant of Route 3
Reactant of Route 3
Combivent Respimat
Reactant of Route 4
Combivent Respimat
Reactant of Route 5
Reactant of Route 5
Combivent Respimat
Reactant of Route 6
Combivent Respimat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。